molecular formula C21H17N3O2S B2957205 3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 302936-37-4

3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2957205
CAS RN: 302936-37-4
M. Wt: 375.45
InChI Key: KYJMLIDDTUTNBT-FOKLQQMPSA-N
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Description

3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with a complex structure. Let’s break down its characteristics and properties.


Synthesis Analysis

The synthesis of this compound involves several steps. One method for synthesizing a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydrochysene-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride , is described in a patent document . The process includes the following steps:


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrobenzothieno[2,3-d]pyrimidine core with an appended naphthyl group. The presence of the naphthyl moiety contributes to its aromatic character and potential biological activity .

properties

IUPAC Name

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-17-10-9-13-5-1-2-6-14(13)16(17)11-23-24-12-22-20-19(21(24)26)15-7-3-4-8-18(15)27-20/h1-2,5-6,9-12,25H,3-4,7-8H2/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMLIDDTUTNBT-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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